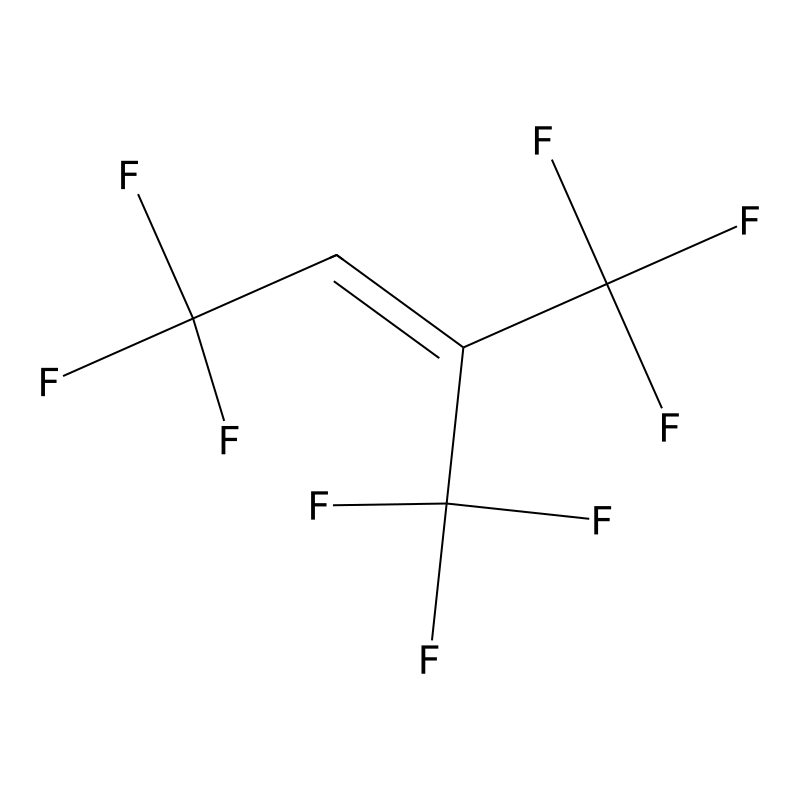

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Refrigerant with Low Global Warming Potential (GWP)

One of the primary areas of scientific research for HFO-1336mzz is its potential as a refrigerant. Traditional refrigerants, Hydrofluorocarbons (HFCs), contribute significantly to global warming. HFO-1336mzz, on the other hand, boasts a much lower GWP. Studies have shown it to have a GWP of under 15, a significant improvement over HFCs which can have a GWP in the thousands [1]. This makes HFO-1336mzz an attractive candidate for replacing older, more damaging refrigerants.

[1] Smolecule. "1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene."

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene, also known as (Z)-1,1,1,4,4,4-hexafluorobut-2-ene or HFO-1336mzz(Z), is a highly fluorinated alkene characterized by its molecular formula . This compound features six fluorine atoms and a double bond between the second and third carbon atoms. Its unique structure imparts distinct chemical and physical properties, making it valuable in various industrial applications. The compound is recognized for its low global warming potential and zero ozone depletion potential, which enhances its appeal in environmentally sensitive applications .

- Addition Reactions: The double bond allows for addition reactions with halogens and other electrophiles.

- Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.

- Oxidation and Reduction: It can be oxidized to form epoxides or reduced to yield alkanes.

Common reagents used in these reactions include halogens for halogenation and hydrogen gas in the presence of catalysts like palladium or platinum for hydrogenation .

The synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene typically involves:

- Fluorination of Butene Derivatives: This method often employs a dehydrohalogenating agent to convert 1,1,1,4,4,4-hexafluorobutane into the desired alkene. Precise control over temperature and pressure is crucial for obtaining the desired isomer.

- Cis-selective Semi-hydrogenation: A method that has been explored involves the selective semi-hydrogenation of perfluoro-2-butyne to yield the cis isomer of hexafluoro-2-butene .

The compound has several notable applications:

- Refrigerants: Used as an alternative refrigerant in chillers due to its low global warming potential.

- Working Fluid: Employed in organic Rankine power cycles for energy conversion processes.

- Foam-blowing Agent: Utilized in producing various types of foams due to its stability and reactivity .

Interaction studies involving 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene primarily focus on its reactivity with other chemical species. The presence of multiple fluorine atoms enhances its electrophilic character. Research indicates that it can react with halogens under UV irradiation to form dibromo derivatives. These studies are essential for understanding its behavior in various chemical environments and potential applications in materials science .

Several compounds share structural similarities with 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | C₄H₂F₆ | E-isomer with different spatial arrangement around the double bond |

| 1,1,1,3,3,3-Hexafluoropropane | C₃H₃F₆ | One carbon atom less than hexafluoro-2-butene |

| 1,1,1,2,2,2-Hexafluoroethane | C₂H₄F₆ | Shorter carbon chain; used as a refrigerant |

Uniqueness: The Z-isomer configuration of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene influences its reactivity and interactions significantly compared to its E-isomer and other fluorinated compounds. This geometric configuration leads to distinct physical properties and chemical behaviors that are advantageous for specific applications .

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene represents a highly fluorinated organic compound with the molecular formula C₅HF₉ and a molecular weight of 232.05 g/mol [1]. This compound, identified by CAS registry number 22692-37-1, belongs to the class of perfluorinated alkenes and is also known by its common name 3H-Perfluoro(2-methylbut-2-ene) [1]. The compound exhibits exceptional chemical stability due to its extensive fluorination pattern, which imparts unique physical and chemical properties characteristic of perfluorinated organic molecules .

The molecular structure features a central alkene backbone with three trifluoromethyl (CF₃) substituents positioned at strategic locations along the carbon chain [1]. The InChI representation (InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H) and the corresponding SMILES notation (C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F) provide detailed structural information about the atomic connectivity and bonding arrangements . The MDL number MFCD10565607 serves as an additional identifier for this compound in chemical databases [1].

Table 1: Basic Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₅HF₉ |

| Molecular Weight (g/mol) | 232.05 |

| CAS Registry Number | 22692-37-1 |

| IUPAC Name | 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene |

| Common Name | 3H-Perfluoro(2-methylbut-2-ene) |

| MDL Number | MFCD10565607 |

| InChI | InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H |

| InChI Key | ZBKIRWGFFLBFDX-UHFFFAOYSA-N |

| SMILES | C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F |

The structural architecture of this compound demonstrates the presence of multiple electron-withdrawing trifluoromethyl groups, which significantly influence both its electronic properties and chemical reactivity [3]. The high fluorine content contributes to the compound's remarkable thermal stability and resistance to chemical degradation, properties that are characteristic of perfluorinated organic compounds [4].

Stereochemical Configuration (E/Z Isomerism)

The stereochemical analysis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene requires careful consideration of the geometric isomerism possibilities around the central carbon-carbon double bond [5] [6]. The E/Z system, based on the Cahn-Ingold-Prelog priority rules, provides the most rigorous approach for determining the stereochemical configuration of this heavily substituted alkene [5] [7].

In the E/Z nomenclature system, the priority assignment follows specific rules where higher atomic number atoms receive higher priority [6] [8]. For this compound, the central alkene carbon atoms are each bonded to a hydrogen atom and a trifluoromethyl group on one carbon, and two trifluoromethyl groups on the other carbon [1]. The systematic analysis requires evaluation of the substituents at each end of the double bond to determine whether the higher priority groups are positioned on the same side (Z configuration, from German "zusammen" meaning together) or opposite sides (E configuration, from German "entgegen" meaning opposite) [5] [6].

The presence of multiple trifluoromethyl substituents creates a sterically demanding environment around the double bond, which influences the thermodynamic stability of potential geometric isomers [9] [10]. Perfluorinated compounds often exhibit unique stereochemical preferences due to the large van der Waals radius of fluorine atoms and the rigid nature of the carbon-fluorine bonds [9] [4].

The stereochemical configuration significantly affects the physical properties and chemical behavior of fluorinated alkenes [11]. Research has demonstrated that geometric isomers of fluorinated butenes can exhibit markedly different reactivity patterns in various chemical transformations [11] [12]. The specific arrangement of trifluoromethyl groups in 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene creates a unique electronic environment that influences both its stereochemical preferences and its potential for participating in stereoselective reactions [12] [9].

Bonding Analysis and Electron Density Distribution

The bonding characteristics of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene are dominated by the unique properties of carbon-fluorine bonds, which represent some of the strongest single bonds in organic chemistry [13] [14]. The carbon-fluorine bond length in this compound is typically approximately 1.35 Ångström, which is shorter than other carbon-halogen bonds due to the high electronegativity of fluorine (4.0) compared to carbon (2.5) [13] [15].

The significant electronegativity difference between carbon and fluorine creates highly polar covalent bonds with substantial ionic character [14] [15]. This polarization results in partial positive charges on the carbon atoms (Cδ+) and partial negative charges on the fluorine atoms (Fδ-), contributing to the exceptional bond strength with dissociation energies ranging from 115 to 130 kcal/mol [13] [14]. The multiple trifluoromethyl groups in this compound create a complex electron density distribution pattern that significantly influences its chemical properties [16] [17].

Table 2: Bond Characteristics in 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene

| Bond Type | Typical Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Electronegativity Difference |

|---|---|---|---|

| C-F (terminal CF₃) | 1.35 ± 0.02 | 115-130 | 1.5 (C-F) |

| C-F (central CF₃) | 1.35 ± 0.02 | 115-130 | 1.5 (C-F) |

| C=C (alkene) | 1.34 ± 0.01 | 146-174 | 0.0 (C=C) |

| C-C (single bond) | 1.54 ± 0.02 | 83-88 | 0.0 (C-C) |

The electron density distribution in highly fluorinated compounds follows distinct patterns that differ markedly from their hydrocarbon analogs [16] [18]. Theoretical studies of fluorinated alkenes have revealed that the high electronegativity of fluorine atoms causes significant polarization of the π-electron system [3] [18]. This polarization affects the reactivity of the double bond toward both nucleophilic and electrophilic species, with the electron-withdrawing effect of the trifluoromethyl groups making the alkene more susceptible to nucleophilic attack [3] [19].

Molecular orbital analysis of perfluorinated compounds demonstrates that the presence of multiple fluorine atoms creates a unique electronic environment [4] [20]. The delocalization of p-electrons in highly fluorinated systems can extend beyond individual bonds, creating stabilizing interactions that contribute to the exceptional thermal and chemical stability of these compounds [4] [21]. The frontier molecular orbital characteristics of this compound are significantly influenced by the electron-withdrawing nature of the trifluoromethyl substituents, which lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [20] [19].

Comparative Structural Analysis with Related Fluorinated Alkenes

The structural analysis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be better understood through comparison with related fluorinated alkenes that share similar structural features [11] . The most closely related compounds include the geometric isomers of 1,1,1,4,4,4-hexafluoro-2-butene, which contain two trifluoromethyl groups rather than three, and the more highly substituted 2,3-bis(trifluoromethyl)-1,1,1,4,4,4-hexafluoro-2-butene [11] [23].

Table 3: Comparative Analysis with Related Fluorinated Alkenes

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Number of CF₃ Groups |

|---|---|---|---|---|

| 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene | C₅HF₉ | 232.05 | 22692-37-1 | 3 |

| 1,1,1,4,4,4-hexafluoro-2-butene (E-isomer) | C₄H₂F₆ | 164.05 | 407-60-3 | 2 |

| 1,1,1,4,4,4-hexafluoro-2-butene (Z-isomer) | C₄H₂F₆ | 164.05 | 1516-69-0 | 2 |

| 2,3-bis(trifluoromethyl)-1,1,1,4,4,4-hexafluoro-2-butene | C₆F₁₂ | 300.04 | 360-57-6 | 4 |

| Hexafluoro-2-butyne | C₄F₆ | 162.03 | 692-50-2 | 2 |

The systematic comparison reveals distinct trends in molecular properties as the degree of fluorination increases [24] [4]. The progression from two to three to four trifluoromethyl groups demonstrates the additive effects of fluorine substitution on molecular weight, electron density distribution, and chemical stability [24] [25]. Each additional trifluoromethyl group contributes approximately 69 mass units to the molecular weight and significantly enhances the electron-withdrawing character of the molecule [1] [23].

Structural studies of perfluorinated alkenes have shown that the van der Waals interactions between fluorine atoms play crucial roles in determining molecular conformation and packing arrangements [26] [21]. The rigid helical nature of perfluorinated segments creates distinct spatial requirements that influence both intramolecular and intermolecular interactions [26] [4]. The presence of three trifluoromethyl groups in 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene creates a more sterically congested environment compared to its less fluorinated analogs [9] .

The electronic properties also show systematic variations with increasing fluorination [25] [24]. The electron-withdrawing effect becomes more pronounced with additional trifluoromethyl substituents, leading to progressively lower electron density on the central carbon atoms and enhanced susceptibility to nucleophilic attack [3] [25]. These electronic modifications directly influence the chemical reactivity patterns, with more highly fluorinated compounds generally exhibiting reduced reactivity toward electrophiles but increased reactivity toward nucleophiles [19] [18].